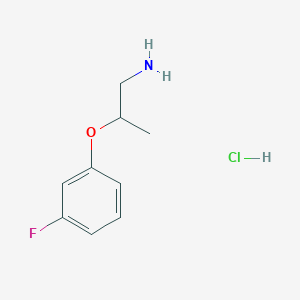

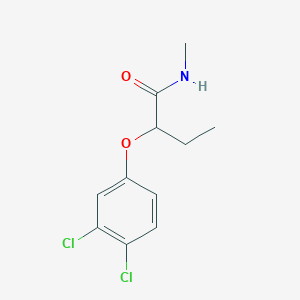

2-(3,4-dichlorophenoxy)-N-methylbutanamide

Overview

Description

3,4-Dichlorophenol (3,4-DCP) is used in the synthesis of (Z)-5-arylmethylidene rhodanines as an anti-methicillin-resistant Staphylococcus aureus (MRSA) agent . It can also be used in the preparation of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide for the treatment of inflammatory pain .

Synthesis Analysis

In a typical experiment, equimolar quantities of 3,4-dichlorophenol and (2-chloro-ethyl)diethylammonium chloride were stirred in a two-phase medium of aqueous 2,5M-potassium hydroxide and toluene in the presence of tetrabutylammonium bromide .Molecular Structure Analysis

The molecular structure of 3,4-Dichlorophenol has a linear formula of Cl2C6H3OH .Chemical Reactions Analysis

Exogenous 2-(3,4-Dichlorophenoxy) triethylamine has been found to alleviate the soil drought effect on nitrogen metabolism in maize .Physical And Chemical Properties Analysis

3,4-Dichlorophenol has a boiling point of 253 °C (lit.) and a melting point of 65-67 °C (lit.) .Scientific Research Applications

Agriculture: Enhancing Crop Resilience to Stress

2-(3,4-dichlorophenoxy)-N-methylbutanamide: has been studied for its potential to mitigate stress factors in crops. For instance, it has been shown to alleviate salinity stress in maize by enhancing photosynthetic capacity, improving water status, and maintaining ion homeostasis . This compound could be pivotal in developing treatments that help crops withstand challenging environmental conditions.

Environmental Science: Soil and Plant Health

In environmental science, this compound is used to study the effects of soil drought on nitrogen metabolism in plants . It plays a role in understanding how plants adapt to water scarcity, which is crucial for maintaining ecosystems and agricultural productivity in arid regions.

Industrial Processes: Agricultural Productivity

The compound’s role in industrial processes primarily revolves around its application in agriculture to improve crop yields. By enhancing plant growth and stress tolerance, it contributes to more efficient and sustainable agricultural practices .

Biochemistry: Antioxidant System Modulation

Biochemically, 2-(3,4-dichlorophenoxy)-N-methylbutanamide has been implicated in modulating the antioxidant system in plants. It enhances the activities of various antioxidant enzymes, which is essential for protecting plants against oxidative stress caused by environmental factors .

Pharmacology: Potential Therapeutic Applications

While direct applications in pharmacology are not well-documented for this specific compound, related dichlorophenoxy compounds have been explored for their therapeutic potential. For example, derivatives have been studied for their antinociceptive effects, which could lead to new pain management therapies .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(3,4-dichlorophenoxy)-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2/c1-3-10(11(15)14-2)16-7-4-5-8(12)9(13)6-7/h4-6,10H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZMYVACWFQQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

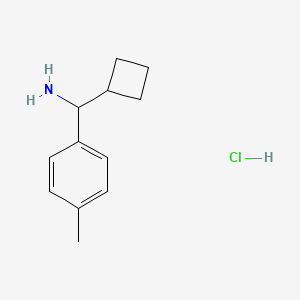

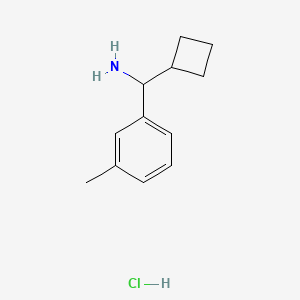

CCC(C(=O)NC)OC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.